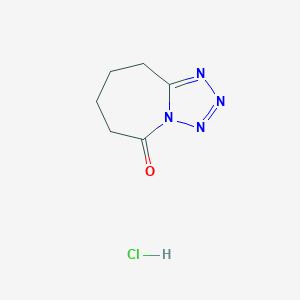
Pentazolone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentazolone hydrochloride is a synthetic compound known for its analgesic properties. It is primarily used to treat moderate to severe pain. The compound works by interacting with opioid receptors in the central nervous system, altering the perception of pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentazolone hydrochloride involves several steps. One common method includes the reaction of 2-dimethylallyl-5,9-dimethyl-2’-hydroxybenzomorphan with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The final product is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Pentazolone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and amines .
Aplicaciones Científicas De Investigación
Pentazolone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers use it to investigate the effects of opioid receptor activation on cellular processes.
Medicine: The compound is studied for its potential use in pain management and as an alternative to traditional opioids.
Industry: It is used in the development of new analgesic drugs and formulations
Mecanismo De Acción
Pentazolone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weak antagonist action at the mu receptor. This interaction inhibits ascending pain pathways, altering the perception of and response to pain. The compound also produces analgesia, respiratory depression, and sedation similar to other opioids .
Comparación Con Compuestos Similares
Similar Compounds
Pentazocine: Another analgesic with similar properties but different receptor affinities.
Naloxone: Often combined with pentazolone hydrochloride to prevent misuse.
Morphine: A more potent opioid with a higher risk of addiction and side effects
Uniqueness
This compound is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of addiction compared to other opioids. Its ability to act on multiple opioid receptors also makes it a valuable tool in pain management research .
Propiedades
Fórmula molecular |
C6H9ClN4O |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydrotetrazolo[1,5-a]azepin-5-one;hydrochloride |
InChI |
InChI=1S/C6H8N4O.ClH/c11-6-4-2-1-3-5-7-8-9-10(5)6;/h1-4H2;1H |
Clave InChI |
JVSPWEPOXOBOFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N2C(=NN=N2)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


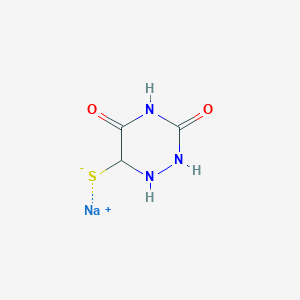
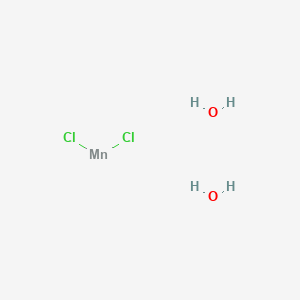
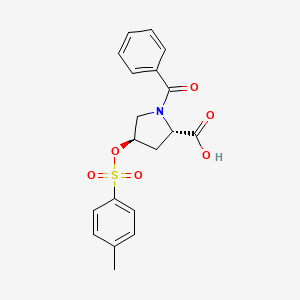
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)

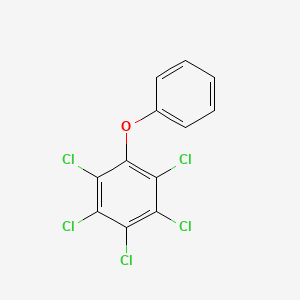

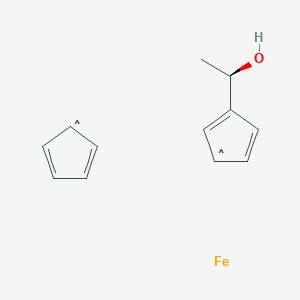
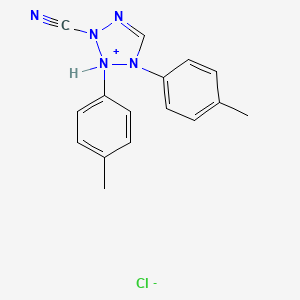
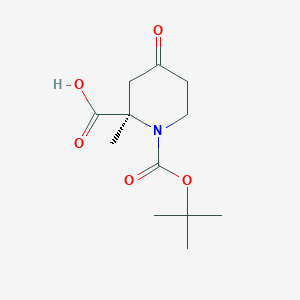
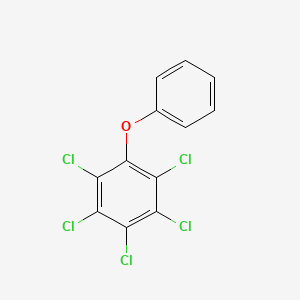

![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
